molecular formula C12H16O3 B042808 beta-Asarone CAS No. 5273-86-9

beta-Asarone

Cat. No. B042808
CAS RN: 5273-86-9
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-WAYWQWQTSA-N
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Description

Synthesis Analysis

The synthesis of Beta-Asarone involves stereoselective methods, utilizing reactions such as the Grignard or Wittig reactions. These methods can produce both the alpha (α) and beta (β) isomers of Asarone, with the specific conditions determining the yield of each isomer. For example, the Grignard reaction primarily yields α-(E-) asarone, whereas the Wittig reaction can produce both α-(E-) and β-(Z-) asarone depending on the reaction conditions (W. Zhi, 1990).

Safety And Hazards

Beta-Asarone is considered toxic . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for beta-Asarone research were not found in the search results, it’s clear that further studies are required to confirm the pharmacological properties and toxicity of beta-Asarone . This includes its neuroprotective effects, its potential use in the treatment of neurological disorders, and its safety for clinical use .

properties

IUPAC Name

1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAZBXYICVSKP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020057
Record name beta-Asarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Asarone

CAS RN

5273-86-9
Record name β-Asarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5273-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Asarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Asarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethoxypropen-1-ylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ASARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
HB Wu, YQ Fang - Yao xue xue bao= Acta pharmaceutica Sinica, 2004 - europepmc.org
… The pharmacokinetics of beta-asarone can be … beta-asarone are very rapid, and it is easy to pass through blood brain barrier. Brain is an important organ of distributing of beta-asarone…
Number of citations: 33 europepmc.org
Y Geng, C Li, J Liu, G Xing, L Zhou, M Dong… - Biological and …, 2010 - jstage.jst.go.jp
… Beta-asarone, however, has not yet been evaluated for actions on the AD and its … Beta-asarone administration attenuated neuronal apoptosis in the hippocampus in a dose-dependent …
Number of citations: 172 www.jstage.jst.go.jp
Z Xue, Y Guo, S Zhang, L Huang, Y He, R Fang… - European Journal of …, 2014 - Elsevier
Alzheimer′s disease (AD) is an age related and progressive neurodegenerative disease. Autophagy is a self-degradative process and plays a critical role in removing long-lived …
Number of citations: 73 www.sciencedirect.com
J Liu, C Li, G Xing, L Zhou, M Dong, Y Geng, X Li… - Yakugaku …, 2010 - jstage.jst.go.jp
… Beta-asarone treatment attenuated the expression of activated caspase-9 induced by Ab in the hippocampus in a dose-dependent manner. Many components of the mitochondrial …
Number of citations: 74 www.jstage.jst.go.jp
X Zou, SL Liu, JY Zhou, J Wu… - … Pacific Journal of …, 2012 - pdfs.semanticscholar.org
… beta-asarone can attenuate neuronal apoptosis by amyloid in rat hippocampus. Their results had shown that beta-asarone … do not know the interaction of betaasarone with amyloid beta …
Number of citations: 49 pdfs.semanticscholar.org
D Zuba, B Byrska - Forensic science international, 2012 - Elsevier
… Determination of alpha- and beta-asarone … beta-asarone was also determined in alcoholic beverages [16]. The aim of this study was to determine the content of alpha- and beta-asarone …
Number of citations: 27 www.sciencedirect.com
P Unger, MF Melzig - Scientia pharmaceutica, 2012 - mdpi.com
… - and beta-asarone was investigated with the BrdU assay in HepG2-cells. Alpha-asarone was found to be more toxic than betaasarone … of both alpha- and beta-asarone in HepG2 cells. …
Number of citations: 53 www.mdpi.com
C Li, G Xing, M Dong, L Zhou, J Li, G Wang… - European Journal of …, 2010 - Elsevier
… Beta-asarone pretreatment preserved the PC12 cells in the presence of Aβ(25–35). … Beta-asarone attenuation the cytosolic cytochrome c levels in PC12 cells. PC12 cells were …
Number of citations: 81 www.sciencedirect.com
L Liu, YQ Fang, ZF Xue, YP He, RM Fang… - European Journal of …, 2012 - Elsevier
Beta-asarone has significant pharmacological effects on the central nervous system. It can attenuate neuronal apoptosis, but its effects on the brain ischemia–reperfusion-induced …
Number of citations: 84 www.sciencedirect.com
QS Zhang, ZH Wang, JL Zhang, YL Duan, GF Li… - Biomedicine & …, 2016 - Elsevier
… Beta-asarone attenuates beta-amyloid-induced apoptosis through the inhibition of the activation of … Beta-asarone attenuates ischemia-reperfusion-induced autophagy in rat brains via …
Number of citations: 87 www.sciencedirect.com

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